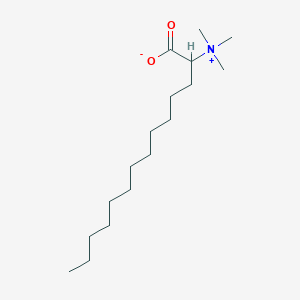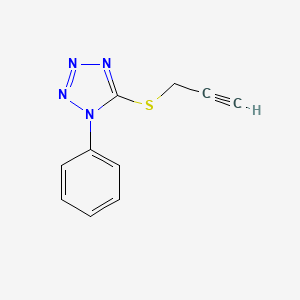
(1-Carboxylatotridecyl)trimethylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Carboxylatotridecyl)trimethylammonium is a surfactant with the chemical formula C17H35NO2. It is a cationic surfactant known for its excellent surface activity and wetting properties. This compound is widely used in personal care products, detergents, and industrial applications due to its ability to enhance the softness and shine of hair and fabrics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1-Carboxylatotridecyl)trimethylammonium can be synthesized through the oxidation of tridecylamine. The common synthetic route involves the following steps:
Oxidation of Tridecylamine: Tridecylamine is oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate to form the corresponding carboxylic acid.
Quaternization: The carboxylic acid is then reacted with trimethylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions followed by quaternization. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in well-ventilated reactors to avoid the accumulation of hazardous fumes .
Análisis De Reacciones Químicas
Types of Reactions
(1-Carboxylatotridecyl)trimethylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, hydroxides.
Major Products Formed
Oxidation: Higher oxidation state products.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Carboxylatotridecyl)trimethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility and reactivity of reactants.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants.
Mecanismo De Acción
The mechanism of action of (1-Carboxylatotridecyl)trimethylammonium involves its ability to interact with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting cell membranes and leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds .
Comparación Con Compuestos Similares
Similar Compounds
Tetradecyltrimethylammonium bromide: Another cationic surfactant with similar properties but a different alkyl chain length.
Dodecyltrimethylammonium chloride: Similar in structure but with a shorter alkyl chain.
Hexadecyltrimethylammonium bromide: Similar in structure but with a longer alkyl chain.
Uniqueness
(1-Carboxylatotridecyl)trimethylammonium is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both strong surface activity and compatibility with various solvents .
Propiedades
Número CAS |
686-83-9 |
|---|---|
Fórmula molecular |
C17H35NO2 |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
2-(trimethylazaniumyl)tetradecanoate |
InChI |
InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(19)20)18(2,3)4/h16H,5-15H2,1-4H3 |
Clave InChI |
LVBSECZFJBGOCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)[O-])[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















